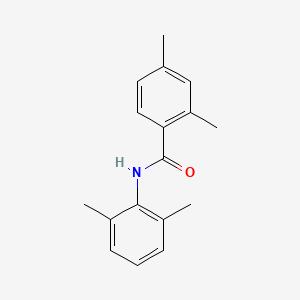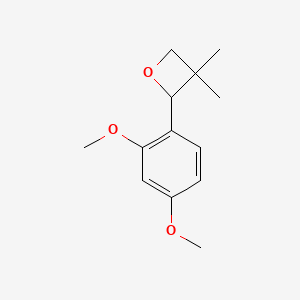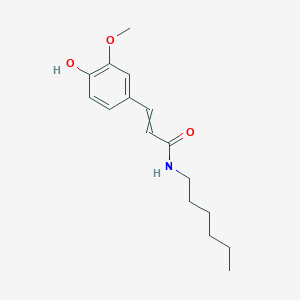
Benzamide, N-methyl-N-pentyl-3-phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-methyl-N-pentyl-3-phenoxy- is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core with a phenoxy group attached to the third position and N-methyl-N-pentyl substitutions on the amide nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-methyl-N-pentyl-3-phenoxy- typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoic acid with an amine, such as methylamine, under acidic conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction. This involves reacting the benzamide core with a phenol derivative in the presence of a base, such as sodium hydroxide.
N-Methyl-N-Pentyl Substitution: The final step involves the substitution of the amide nitrogen with N-methyl and N-pentyl groups. This can be achieved through alkylation reactions using appropriate alkyl halides, such as methyl iodide and pentyl bromide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of Benzamide, N-methyl-N-pentyl-3-phenoxy- follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors, with careful control of reaction conditions to ensure high yield and purity. Solvent extraction and recrystallization are commonly used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-methyl-N-pentyl-3-phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-methyl-N-pentyl-3-phenoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its interaction with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs. Its unique structure makes it a candidate for drug design and discovery.
Industry: Utilized in the production of specialty chemicals and materials. It is used as an intermediate in the synthesis of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of Benzamide, N-methyl-N-pentyl-3-phenoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The phenoxy group and N-methyl-N-pentyl substitutions play a crucial role in determining its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Benzamide, N-methyl-N-pentyl-3-phenoxy- can be compared with other benzamide derivatives, such as:
Benzamide, N-methyl-: Lacks the phenoxy and pentyl groups, resulting in different chemical and biological properties.
Benzamide, N-ethyl-N-pentyl-: Similar structure but with an ethyl group instead of a methyl group, leading to variations in reactivity and applications.
Benzamide, N-methyl-N-hexyl-: Contains a hexyl group instead of a pentyl group, affecting its solubility and interaction with targets.
The uniqueness of Benzamide, N-methyl-N-pentyl-3-phenoxy- lies in its specific substitutions, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
149589-42-4 |
|---|---|
Molekularformel |
C19H23NO2 |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
N-methyl-N-pentyl-3-phenoxybenzamide |
InChI |
InChI=1S/C19H23NO2/c1-3-4-8-14-20(2)19(21)16-10-9-13-18(15-16)22-17-11-6-5-7-12-17/h5-7,9-13,15H,3-4,8,14H2,1-2H3 |
InChI-Schlüssel |
WPKKDUBBBXTBDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(C)C(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12543109.png)

![N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine](/img/structure/B12543116.png)


![4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B12543138.png)
![4-[Methyl(propan-2-yl)amino]benzonitrile](/img/structure/B12543146.png)
![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B12543152.png)


![1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one](/img/structure/B12543173.png)
![[(E)-Diazenediyl]bis[(2-methylphenyl)methanone]](/img/structure/B12543174.png)


